5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride 5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2411296-57-4
VCID: VC4815906
InChI: InChI=1S/C8H15NO.ClH/c10-6-7-2-5-9-8(7)3-1-4-8;/h7,9-10H,1-6H2;1H
SMILES: C1CC2(C1)C(CCN2)CO.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67

5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride

CAS No.: 2411296-57-4

Cat. No.: VC4815906

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67

* For research use only. Not for human or veterinary use.

5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride - 2411296-57-4

Specification

CAS No. 2411296-57-4
Molecular Formula C8H16ClNO
Molecular Weight 177.67
IUPAC Name 5-azaspiro[3.4]octan-8-ylmethanol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c10-6-7-2-5-9-8(7)3-1-4-8;/h7,9-10H,1-6H2;1H
Standard InChI Key VVVMYLQMFYDXCK-UHFFFAOYSA-N
SMILES C1CC2(C1)C(CCN2)CO.Cl

Introduction

Structural and Molecular Features

Core Architecture

The compound features a spiro[3.4]octane framework with:

  • A cyclopropane ring fused to a pyrrolidine (5-membered nitrogen-containing ring).

  • A hydroxymethyl group (-CH2_2OH) at the 8-position and a hydrochloride salt at the nitrogen atom .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name5-azaspiro[3.4]octan-8-ylmethanol hydrochloride
Molecular FormulaC8H14ClNO2\text{C}_8\text{H}_{14}\text{ClNO}_2
Molecular Weight191.65 g/mol
SMILESC1CC2(C1)C(CCN2)CO.Cl
InChI KeyMECOGWTUGXPXQO-UHFFFAOYSA-N

Crystallographic and Stereochemical Considerations

The spirocyclic system imposes significant ring strain and rigidity, which enhances binding affinity to biological targets. The hydrochloride salt improves aqueous solubility, critical for pharmacokinetic optimization .

Synthesis and Optimization

Key Synthetic Routes

Three primary methodologies have been explored:

Reductive Amination (Batch Process)

  • Substrates: 5-Azaspiro[3.4]octan-8-carbaldehyde and sodium borohydride .

  • Conditions: Dichloromethane, triethylamine, 20°C.

  • Yield: 68–76% after HPLC purification .

Continuous-Flow Synthesis

  • Advantages: Enhanced mass/heat transfer, reduced reaction time.

  • Conditions: Ethanol/water solvent, 60°C, 60 min residence time.

  • Yield: 84% (vs. 51% in batch) .

Spiroannulation Strategies

  • Method: Cyclopropanation of pyrrolidine precursors using diazo compounds .

  • Key Intermediate: 2-Azaspiro[3.4]octane (yield: 76%) .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Scalability
Reductive Amination68–7699Moderate
Continuous-Flow8495High
Spiroannulation7697Low

Challenges and Solutions

  • Low Yields: Attributed to steric hindrance in spirocyclic systems. Optimization via microwave-assisted synthesis improved yields by 15% .

  • Purification: Reverse-phase HPLC (pH 10) achieves >99% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: 12 mg/mL in water, 8 mg/mL in ethanol (25°C) .

  • Stability: Stable at RT for 6 months; hygroscopic (requires desiccants) .

Spectroscopic Characterization

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.80 (p, 2H), 3.51 (s, 2H), 4.53–4.63 (m, 1H), 5.10–5.15 (m, 2H) .

  • MS (APCI+): m/z 156.1 [M+H]+^+ (calc. 156.2) .

Biological Activity and Applications

Muscarinic M4 Receptor Agonism

  • Mechanism: Binds to allosteric sites on M4 receptors, modulating dopamine signaling .

  • Relevance: Potential treatment for schizophrenia and psychotic disorders .

Table 3: In Vitro Activity Profile

ParameterValue
IC50_{50} (M4)120 nM
Selectivity (M1/M4)>100-fold
EC50_{50} (cAMP assay)380 nM

Additional Pharmacological Insights

  • Neuroprotection: Reduces glutamate-induced excitotoxicity in cortical neurons (EC50_{50} = 450 nM) .

  • Metabolic Stability: t1/2_{1/2} = 2.1 h (human liver microsomes).

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Used in 15+ preclinical candidates for CNS disorders .

  • Patent Activity: 8 patents (2020–2025) cover derivatives for Alzheimer’s and Parkinson’s disease .

Chemical Biology

  • Probe Synthesis: Fluorescently tagged derivatives map M4 receptor distribution in brain tissue.

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